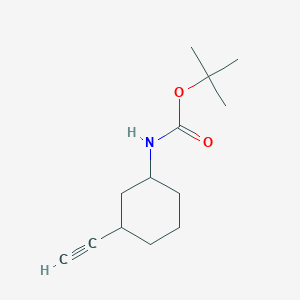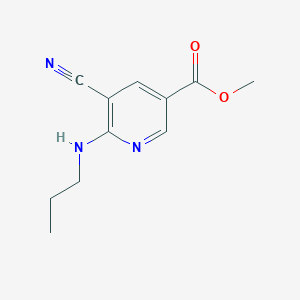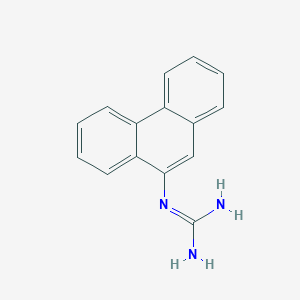
2-Phenanthren-9-ylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenanthren-9-ylguanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a phenanthrene moiety attached to a guanidine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenanthren-9-ylguanidine typically involves the reaction of phenanthrene derivatives with guanidine. One common method includes the use of 9-phenanthrenol as a starting material, which undergoes functionalization to introduce the guanidine group. The reaction conditions often involve the use of transition metal catalysts to facilitate the formation of the C-N bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the large-scale preparation of related compounds often involves similar synthetic strategies. The use of phenanthrene, a polycyclic aromatic hydrocarbon abundant in coal tar, as a precursor is common. The regioselective functionalization of phenanthrene derivatives is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenanthren-9-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketal structures or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium in isopentanol is often used for reduction reactions.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions include oxidized derivatives like ketals, reduced forms such as dihydrophenanthrene, and various substituted phenanthrene compounds .
Wissenschaftliche Forschungsanwendungen
2-Phenanthren-9-ylguanidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-Phenanthren-9-ylguanidine involves its interaction with molecular targets through its guanidine group. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing biological pathways. The specific pathways and targets depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon that serves as a precursor for many derivatives.
9-Phenanthrenol: An important intermediate in the synthesis of 2-Phenanthren-9-ylguanidine.
Phenanthridinones: Compounds with similar structural features and synthetic routes.
Uniqueness
This compound is unique due to the presence of both phenanthrene and guanidine moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
7467-57-4 |
|---|---|
Molekularformel |
C15H13N3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
2-phenanthren-9-ylguanidine |
InChI |
InChI=1S/C15H13N3/c16-15(17)18-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H4,16,17,18) |
InChI-Schlüssel |
OTMNKUFLYIQWDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


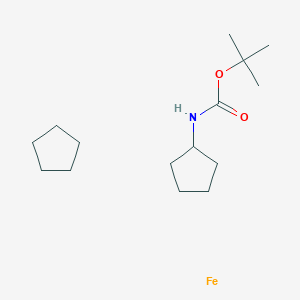
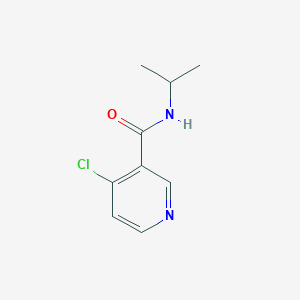
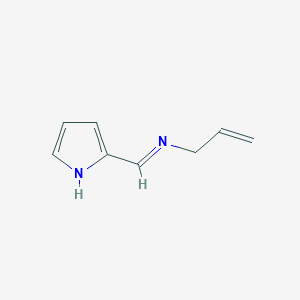
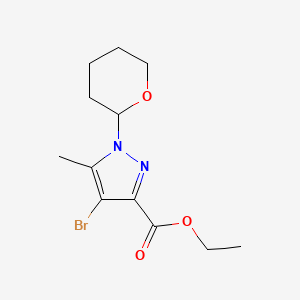
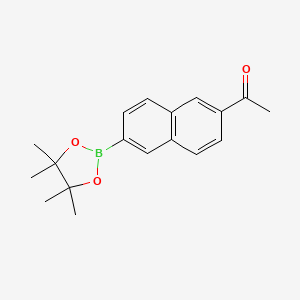
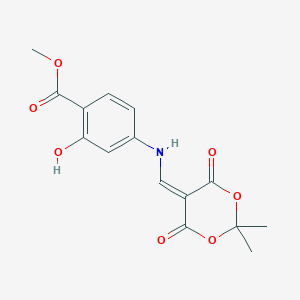
![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)
![Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]-](/img/structure/B13986989.png)
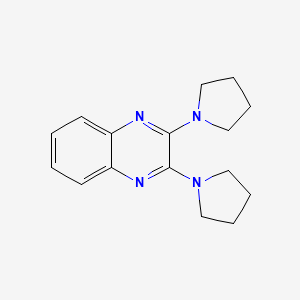
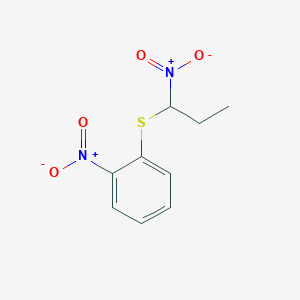
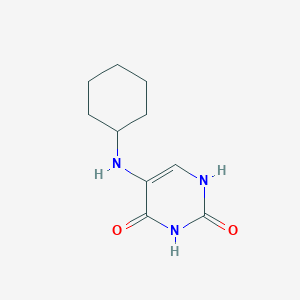
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanol](/img/structure/B13987022.png)
